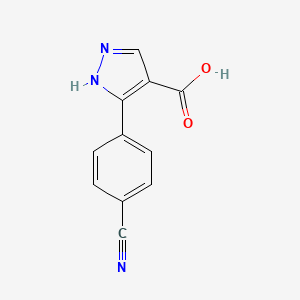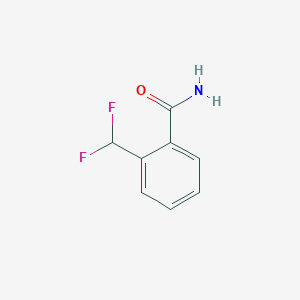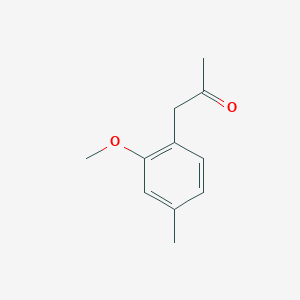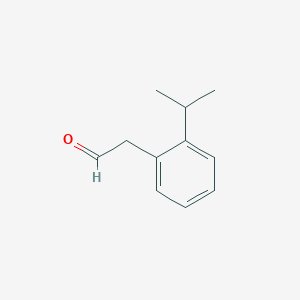
2-(2-Propan-2-ylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propan-2-ylphenyl)acetaldehyde is an organic compound belonging to the aldehyde family It features a phenyl ring substituted with an isopropyl group and an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylphenyl)acetaldehyde can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of isopropylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to form the desired aldehyde.
Oxidation of Alcohols: Another method involves the oxidation of 2-(2-Propan-2-ylphenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(2-Propan-2-ylphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2-(2-Propan-2-ylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for condensation reactions).
Major Products
Oxidation: 2-(2-Propan-2-ylphenyl)acetic acid.
Reduction: 2-(2-Propan-2-ylphenyl)ethanol.
Nucleophilic Addition: Secondary alcohols.
Condensation: Imines and acetals.
Aplicaciones Científicas De Investigación
2-(2-Propan-2-ylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Propan-2-ylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar structure but lacks the isopropyl group.
Acetophenone: Contains a ketone group instead of an aldehyde group.
2-Phenylacetaldehyde: Lacks the isopropyl substitution on the phenyl ring.
Uniqueness
2-(2-Propan-2-ylphenyl)acetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
CGDFQBIWWHKHCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
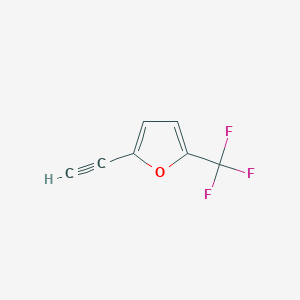
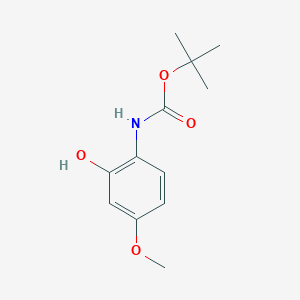
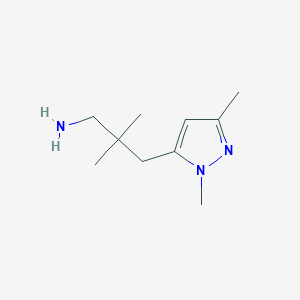
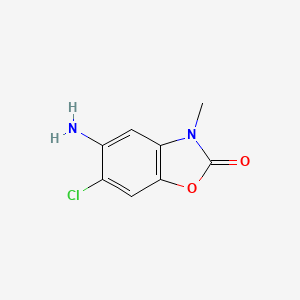
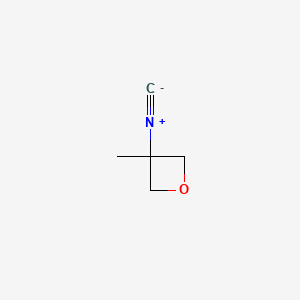
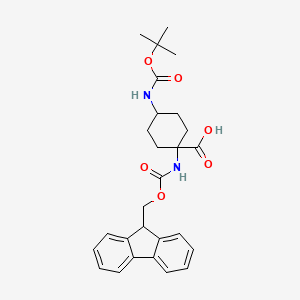
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
